molecular formula C50H80N8O17 B12098496 N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

Cat. No.: B12098496
M. Wt: 1065.2 g/mol
InChI Key: IPMHTGKXJQHTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pneumocandin C(0) is a member of the echinocandin family, which are antifungal lipohexapeptides. These compounds are known for their ability to inhibit the synthesis of β-1,3-glucan, an essential component of the fungal cell wall. Pneumocandin C(0) is produced by the fungus Glarea lozoyensis and is structurally similar to other pneumocandins, such as pneumocandin B(0), which serves as a precursor for the antifungal drug caspofungin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pneumocandin C(0) involves complex biosynthetic pathways. The production begins with the fermentation of Glarea lozoyensis, followed by extraction and purification processes. The biosynthesis involves non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), which are responsible for the assembly of the lipohexapeptide structure .

Industrial Production Methods: Industrial production of pneumocandin C(0) typically involves optimizing the fermentation conditions to increase yield. This includes manipulating factors such as temperature, pH, and nutrient availability. Advanced techniques like metabolic engineering and random mutagenesis are also employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: Pneumocandin C(0) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its antifungal properties or to produce derivatives like caspofungin .

Common Reagents and Conditions: Common reagents used in the chemical reactions of pneumocandin C(0) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products: The major products formed from the chemical reactions of pneumocandin C(0) include its derivatives, such as caspofungin. These derivatives are designed to have improved pharmacological properties and increased efficacy against fungal infections .

Scientific Research Applications

Pneumocandin C(0) has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the biosynthesis of lipohexapeptides. In biology, it serves as a tool for investigating fungal cell wall synthesis and the mechanisms of antifungal resistance. In medicine, pneumocandin C(0) and its derivatives are used to develop new antifungal therapies. Industrially, it is employed in the production of antifungal drugs .

Mechanism of Action

The mechanism of action of pneumocandin C(0) involves the inhibition of β-1,3-glucan synthase, an enzyme responsible for the synthesis of β-1,3-glucan in the fungal cell wall. By inhibiting this enzyme, pneumocandin C(0) disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell lysis. This mechanism is highly specific to fungi, making pneumocandin C(0) an effective antifungal agent with minimal side effects on human cells .

Comparison with Similar Compounds

Pneumocandin C(0) is similar to other echinocandins, such as pneumocandin B(0), echinocandin B, and micafungin. it is unique in its specific structural features and biosynthetic pathway. For example, pneumocandin B(0) contains a 3R-hydroxyl-l-Pro residue, whereas pneumocandin C(0) contains a 4R-hydroxyl-l-Pro residue . This structural difference can influence the compound’s antifungal activity and pharmacokinetic properties.

List of Similar Compounds:
  • Pneumocandin B(0)
  • Echinocandin B
  • Micafungin
  • Anidulafungin

These compounds share a similar mechanism of action but differ in their specific chemical structures and clinical applications .

Properties

IUPAC Name

N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H80N8O17/c1-5-25(2)18-26(3)12-10-8-6-7-9-11-13-38(66)52-32-21-36(64)47(72)56-46(71)34-20-31(62)24-58(34)50(75)40(35(63)22-37(51)65)54-48(73)41(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)33-19-30(61)23-57(33)49(74)39(27(4)59)53-44(32)69/h14-17,25-27,30-36,39-43,47,59-64,67-68,72H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,73)(H,55,70)(H,56,71)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMHTGKXJQHTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2CC(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H80N8O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1065.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.